molecular formula C8H9FO B1350911 4-Fluoro-2-methylbenzyl alcohol CAS No. 80141-91-9

4-Fluoro-2-methylbenzyl alcohol

Cat. No.: B1350911
CAS No.: 80141-91-9
M. Wt: 140.15 g/mol
InChI Key: YSULUXOLTMBSFF-UHFFFAOYSA-N
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Description

It is a white to pale cream crystalline powder with a melting point of 41-47°C . This compound is used in various chemical syntheses and has applications in scientific research.

Safety and Hazards

4-Fluoro-2-methylbenzyl alcohol is classified under the GHS07 hazard class . It has the signal word “Warning” and the hazard statements H315, H319, and H335 . The precautionary statements for this compound are P280 and P304+P340 . It’s recommended to wear personal protective equipment and avoid contact with skin and eyes .

Biochemical Analysis

Biochemical Properties

4-Fluoro-2-methylbenzyl alcohol plays a significant role in biochemical reactions. It can act as a substrate for certain enzymes, leading to the formation of various metabolites. For instance, it can be used as a starting material to synthesize a CCR5 antagonist named MLN1251 . The compound interacts with enzymes such as carbonyl reductase, which catalyzes the reduction of ketones to enantiopure alcohols . These interactions are crucial for studying the role of fluorine substitution in chiral discrimination in molecular complexes.

Cellular Effects

This compound influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to cause skin and eye irritation, indicating its potential impact on cellular membranes and proteins . Additionally, its interaction with specific enzymes can lead to changes in metabolic flux and metabolite levels within cells.

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For example, its interaction with carbonyl reductase results in the reduction of ketones to alcohols, which can influence various biochemical pathways . The presence of the fluorine atom enhances its binding affinity to certain proteins, making it a valuable tool in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under ambient temperatures, but its activity may decrease over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and beneficial effects on specific biochemical pathways. At high doses, it can cause adverse effects such as acute toxicity, skin irritation, and respiratory issues . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as carbonyl reductase, which catalyzes its conversion to enantiopure alcohols . These metabolic pathways are essential for studying the compound’s role in biochemical reactions and its potential therapeutic applications. The presence of the fluorine atom can also influence the metabolic flux and levels of metabolites within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cellular membranes and accumulate in specific tissues, affecting its localization and activity . Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles within cells through targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoro-2-methylbenzyl alcohol can be synthesized through several methods. One common approach involves the reduction of 4-fluoro-2-methylbenzaldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of 4-fluoro-2-methylbenzaldehyde. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is carried out in a suitable solvent like methanol or ethanol at elevated temperatures and pressures to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-methylbenzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, KMnO4

    Reduction: LiAlH4, NaBH4

    Substitution: SOCl2, PBr3

Major Products Formed

    Oxidation: 4-Fluoro-2-methylbenzaldehyde

    Reduction: 4-Fluoro-2-methylbenzylamine

    Substitution: 4-Fluoro-2-methylbenzyl chloride or bromide

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-2-methylbenzyl alcohol is unique due to the presence of both a fluorine atom and a methyl group on the benzene ring. This combination of substituents can significantly influence the compound’s chemical properties, such as its reactivity, boiling point, and solubility. The specific positioning of these groups can also affect the compound’s interaction with enzymes and other molecular targets, making it a valuable compound in various research applications .

Properties

IUPAC Name

(4-fluoro-2-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO/c1-6-4-8(9)3-2-7(6)5-10/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSULUXOLTMBSFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397665
Record name 4-Fluoro-2-methylbenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80141-91-9
Record name 4-Fluoro-2-methylbenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-fluoro-2-methylphenyl)methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-Fluoro-2-methylbenzoate (15.3 g, 91 mmol) was dissolved in THF under a stream of nitrogen. The mixture was cooled to 0° C. while adding LiAlH4 (4.4 g, 110 mmol) in small portions and then stirred at room temperature for 1 h. Water (4.4 mL), aqueous 15% NaOH (4.4 mL) and then more water (13.2 mL) were added dropwise in the given order while cooling to 0° C. The mixture was stirred for 2 h and then the solid material was filtered off. The solvent was removed by evaporation and there was obtained 11.5 g (90%) of (4-fluoro-2-methylphenyl)methanol as an oil. 1H NMR (300 MHz, CDCl3): 2.4 (s, 3H), 4.6 (s, 2H), 6.8-6.9 (m, 2H), 7.3 (t, 1H).
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4-Fluoro-2-methylbenzoate
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15.3 g
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13.2 mL
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Synthesis routes and methods II

Procedure details

To a stirred and refluxing Grignard-complex, previously prepared starting from 39.7 parts of 1-bromo-4-fluoro-2-methylbenzene and 5.1 parts of magnesium in 225 parts of tetrahydrofuran, are added portionwise 8.4 parts of paraformaldehyde. Upon completion, stirring is continued for 1 hour at reflux. The reaction mixture is cooled and poured onto a mixture of crushed ice and acetic acid. The product is extracted with trichloromethane. The extract is dried, filtered and evaporated. The residue is distilled, yielding 14 parts (47.6%) of 4-fluoro-2-methylbenzenemethanol; bp. 110° C. (water-jet).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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